Cellular Target Engagement: Beclin1-ATG14L PPI Disruption vs. VPS34 Kinase Inhibition
Beclin1-ATG14L interaction inhibitor 1 demonstrates a distinct mechanism of action by directly inhibiting the Beclin1-ATG14L protein-protein interaction in a cellular context. In a NanoBRET assay using HEK293T cells, it inhibited this specific PPI with an IC50 of 33.9 µM [1]. This is a fundamentally different mechanism from VPS34 kinase inhibitors like SAR405, which inhibit the enzymatic activity of VPS34 (IC50 = 1.2 nM) but do so for both Complex I and II [2]. While SAR405 is a more potent inhibitor of its target, its lack of complex selectivity leads to broader cellular effects.
| Evidence Dimension | Inhibition of cellular Beclin1-ATG14L PPI vs. VPS34 kinase activity |
|---|---|
| Target Compound Data | IC50 = 33.9 µM |
| Comparator Or Baseline | SAR405 (VPS34 kinase inhibitor) IC50 = 1.2 nM |
| Quantified Difference | Target compound's IC50 is ~28,000-fold higher than SAR405's IC50 for VPS34 kinase, highlighting the fundamental difference in their mechanisms and molecular targets. |
| Conditions | Target compound: NanoBRET assay in HEK293T cells. Comparator: VPS34 kinase activity assay. |
Why This Matters
This confirms the compound's unique mode of action as a PPI inhibitor, which is essential for researchers requiring selective autophagy disruption without affecting kinase-dependent trafficking pathways.
- [1] Pavlinov, I., Salkovski, M., & Aldrich, L. N. (2020). Selective autophagy inhibition through disruption of the PIK3C3-containing complex I. Autophagy, 16(8), 1547–1549. View Source
- [2] AdooQ BioScience. (n.d.). SAR405 | PI3KC3 isoform Vps34 inhibitor | Datasheet. AdooQ. Retrieved April 18, 2026. View Source
